N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride
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Overview
Description
N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride is a synthetic derivative of the naturally occurring iminosugar, 1-deoxygalactonojirimycin. This compound is known for its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and other metabolic diseases. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride typically involves multiple steps, starting from readily available carbohydrate precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the Imino Group: The protected carbohydrate is then subjected to a series of reactions to introduce the imino group, forming the iminosugar core.
Hydroxyethylation: The iminosugar core is reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Deprotection: The protecting groups are removed to yield the free hydroxyl groups.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, aldehydes, secondary amines, ethers, and esters.
Scientific Research Applications
N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its ability to inhibit glycosidases, enzymes that break down carbohydrates.
Medicine: It has potential therapeutic applications in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Fabry disease.
Industry: The compound is used in the development of enzyme inhibitors and as a research tool in the study of carbohydrate metabolism.
Mechanism of Action
The primary mechanism of action of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride involves the inhibition of glycosidases. By mimicking the structure of natural substrates, it binds to the active site of these enzymes, preventing them from breaking down carbohydrates. This inhibition can help reduce the accumulation of harmful substances in lysosomal storage disorders.
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
Miglitol: A pharmaceutical drug used to treat type 2 diabetes by inhibiting alpha-glucosidase.
Voglibose: Another alpha-glucosidase inhibitor used in the management of diabetes.
Uniqueness
N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride is unique due to its hydroxyethyl group, which enhances its solubility and stability compared to other iminosugars. This makes it particularly suitable for pharmaceutical applications, offering potential advantages in terms of bioavailability and therapeutic efficacy.
Properties
CAS No. |
1322625-07-9 |
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Molecular Formula |
C₈H₁₈ClNO₅ |
Molecular Weight |
243.69 |
Synonyms |
(2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; |
Origin of Product |
United States |
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